molecular formula C12H15NO4 B1468680 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid CAS No. 1283301-13-2

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No. B1468680
CAS RN: 1283301-13-2
M. Wt: 237.25 g/mol
InChI Key: UKQQMKNRMQNIGK-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid is an organic compound that has garnered interest in recent years for its potential applications in various fields of research and industry. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .


Molecular Structure Analysis

The molecular formula of 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid is C12H15NO4, and its molecular weight is 237.25 g/mol. The compound features a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse and depend on the specific compound and conditions. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed . The specific reactions for 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid are not detailed in the available resources.

Scientific Research Applications

Palladium-Catalyzed Cyclization

β-Bromo-α,β-unsaturated carboxylic acids, including compounds like 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid, can undergo palladium-catalyzed carbonylative cyclization with 2,2-dimethylhydrazine to produce 1-(dimethylamino)-1H-pyrrole-2,5-diones (Bae & Cho, 2014).

Fluorescent Chemosensor

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid derivatives have been used in the synthesis of dimethylfuran tethered 2-aminopyridine-3-carbonitriles, which function as fluorescent chemosensors for Fe3+ ions and picric acid. These compounds offer a novel approach for the detection of these substances with nanomolar sensitivity (Shylaja et al., 2020).

C-H Functionalization and Redox-Annulations

In the realm of organic synthesis, cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process, involving the generation of a conjugated azomethine ylide followed by electrocyclization, can potentially involve derivatives of 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid (Kang et al., 2015).

Conformationally Rigid Analogue Synthesis

The compound has been utilized in the synthesis of conformationally rigid analogues of biologically active compounds. For instance, a rigid analogue of 2-amino adipic acid, which incorporates the 8-azabicyclo[3.2.1]octane skeleton, has been synthesized from precursors including dimethyl rac-2,5-dibromohexanedioate, closely related to 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid (Kubyshkin et al., 2009).

properties

IUPAC Name

1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-7-5-10(8(2)17-7)11(14)13-4-3-9(6-13)12(15)16/h5,9H,3-4,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQQMKNRMQNIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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